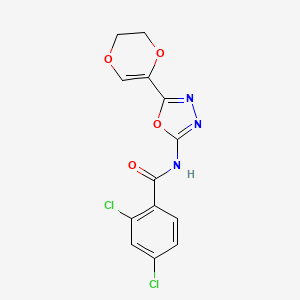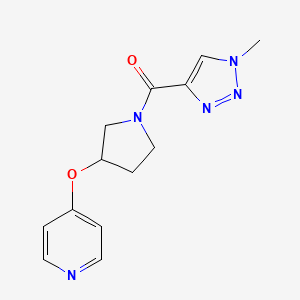
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a synthetic organic molecule that features a triazole ring, a pyridine ring, and a pyrrolidine ring. These structural motifs are often found in various pharmacologically active compounds, making this molecule potentially significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the pyridine ring, and the pyrrolidine ring, followed by their assembly into the final structure. Common synthetic methods might include:
Cycloaddition Reactions: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Nucleophilic Substitution: The pyridine ring can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step might involve the formation of an amide bond between the triazole and pyrrolidine moieties.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the triazole or pyridine rings.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
- (1H-1,2,3-Triazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- (1-Methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of structural motifs, which might confer distinct physicochemical properties and biological activities compared to similar compounds.
属性
IUPAC Name |
(1-methyltriazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-17-9-12(15-16-17)13(19)18-7-4-11(8-18)20-10-2-5-14-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXXDYKMLWCMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
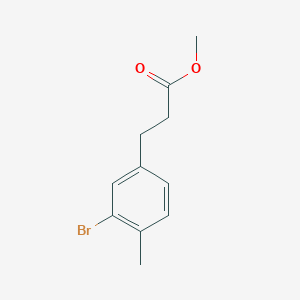
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
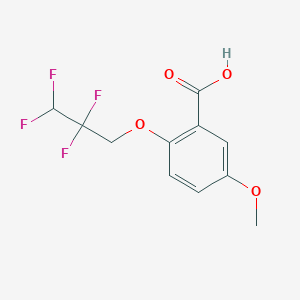
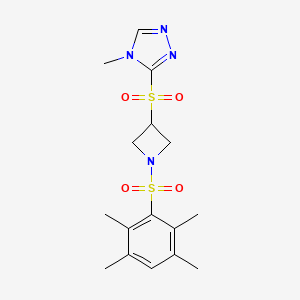
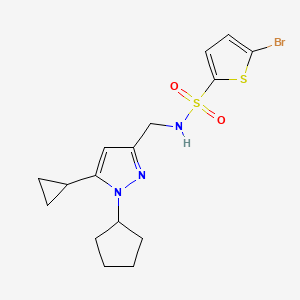
![N-(3-cyanophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2396554.png)
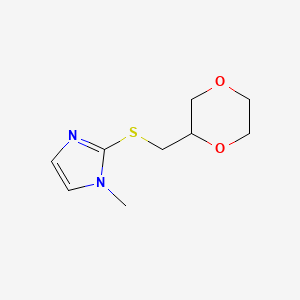
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
